

# Tianagliflozin In Vitro Glucose Uptake Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tianagliflozin**, the active pharmaceutical ingredient in several medications, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By inhibiting SGLT2, **tianagliflozin** reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3]

Beyond its primary effects on SGLT2 in the kidney, emerging in vitro evidence suggests that **tianagliflozin** (as canagliflozin) can influence glucose metabolism in other tissues, such as skeletal muscle and adipocytes, through SGLT2-independent pathways.[4][5] These off-target effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] This document provides detailed protocols for in vitro glucose uptake assays in relevant cell lines to study both the SGLT2-dependent and -independent effects of **tianagliflozin**.

### **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory potency of canagliflozin (the active component of **tianagliflozin**) on glucose transporters and its effects on cellular glucose uptake.



Table 1: Inhibitory Concentration (IC50) of Canagliflozin against SGLT1 and SGLT2.

| Transporter | Cell Line<br>Expressing<br>Transporter | IC50 (nM) | Reference |
|-------------|----------------------------------------|-----------|-----------|
| Human SGLT2 | CHO (Chinese<br>Hamster Ovary)         | 4.4 ± 1.2 | [6]       |
| Human SGLT1 | CHO (Chinese<br>Hamster Ovary)         | 684 ± 159 | [6]       |

Table 2: Effect of Canagliflozin on Glucose Uptake in Various Cell Lines.

| Cell Line                                             | Assay Type              | Canagliflozin<br>Concentration | % Inhibition of<br>Glucose<br>Uptake | Reference |
|-------------------------------------------------------|-------------------------|--------------------------------|--------------------------------------|-----------|
| HEK-293                                               | 2-Deoxyglucose<br>(2DG) | 10 μΜ                          | ~50-60%                              | [4]       |
| Mouse<br>Embryonic<br>Fibroblasts<br>(MEFs)           | 2-Deoxyglucose<br>(2DG) | 10 μΜ                          | ~50-60%                              | [4]       |
| Human Umbilical<br>Vein Endothelial<br>Cells (HUVECs) | Not Specified           | IC50: 14 μM                    | 50%                                  | [7]       |
| Huh7 and<br>HepG2 (Human<br>Liver Cancer<br>Cells)    | Not Specified           | Dose-dependent inhibition      | Data not<br>quantified               | [8]       |

# Signaling Pathways SGLT2-Dependent Glucose Uptake in Kidney Cells



The primary mechanism of **tianagliflozin** involves the direct competitive inhibition of SGLT2 at the apical membrane of proximal tubule cells in the kidney. This blockage prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.



Click to download full resolution via product page

**Tianagliflozin** directly inhibits SGLT2 in kidney cells.

## SGLT2-Independent Glucose Uptake via AMPK Activation

In peripheral tissues like muscle and fat, **tianagliflozin** can influence glucose metabolism independently of SGLT2. Evidence suggests that canagliflozin inhibits Complex I of the mitochondrial respiratory chain. This leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then initiates downstream signaling cascades that promote the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake. [4][5] In adipocytes, this pathway involves the activation of Sirtuin 1 (Sirt1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1q).[9][10]





Click to download full resolution via product page

SGLT2-independent glucose uptake is mediated by AMPK.

### **Experimental Protocols**

# Protocol 1: Fluorescent Glucose Uptake Assay in Kidney Cells (SGLT2-Dependent)



This protocol is designed to measure SGLT2-mediated glucose uptake in human kidney proximal tubule cells (e.g., HK-2) using the fluorescent glucose analog 2-NBDG.



Click to download full resolution via product page

Workflow for the 2-NBDG glucose uptake assay.

- HK-2 cell line
- 96-well black, clear-bottom tissue culture plates
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
- Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)



#### Tianagliflozin

- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Positive control inhibitor (e.g., Phlorizin)
- D-glucose (for competition control)
- Fluorescence plate reader
- Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10<sup>4</sup> cells/well. Culture overnight to allow for adherence and confluence.
- Cell Starvation: On the day of the assay, gently wash the cell monolayer twice with prewarmed, glucose-free KRH buffer. Then, incubate the cells in 100 μL of KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.
- Compound Treatment: Prepare serial dilutions of **tianagliflozin** in KRH buffer. Remove the starvation buffer and add 100 μL of the **tianagliflozin** dilutions or control solutions to the respective wells.
  - Vehicle Control: KRH buffer with the same concentration of solvent (e.g., DMSO) used for tianagliflozin.
  - Positive Control: A known SGLT2 inhibitor like 100 μM Phlorizin.
  - Non-specific Uptake Control: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
- Glucose Uptake Initiation: Add 10  $\mu$ L of 2-NBDG solution (prepared in KRH buffer) to each well to a final concentration of 100-200  $\mu$ g/mL.
- Incubation: Incubate the plate at 37°C for 30-60 minutes.
- Termination of Uptake: Aspirate the 2-NBDG solution and wash the cells three times with 150 μL of ice-cold KRH buffer to remove extracellular 2-NBDG.



Fluorescence Measurement: Add 100 μL of KRH buffer or cell lysis buffer to each well.
 Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

# Protocol 2: Radiolabeled Glucose Uptake Assay in Muscle and Adipocyte Cells (SGLT2-Independent)

This protocol measures glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes using radiolabeled [3H]2-deoxy-D-glucose to investigate the SGLT2-independent effects of tianagliflozin.



Click to download full resolution via product page

Workflow for the radiolabeled glucose uptake assay.



- Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates
- Serum-free DMEM
- Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
- Tianagliflozin
- Insulin (positive control for GLUT4 translocation)
- [3H]2-deoxy-D-glucose
- Cytochalasin B (inhibitor of glucose transporters)
- 0.1 M NaOH (Lysis buffer)
- Scintillation cocktail
- Scintillation counter
- Cell Differentiation: Culture and differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes using established protocols.
- Serum Starvation: Wash the differentiated cells twice with serum-free DMEM and then incubate them in serum-free DMEM for 2-4 hours at 37°C.[11]
- Pre-incubation: Wash the cells twice with KRH buffer. Add KRH buffer containing tianagliflozin, insulin (e.g., 100 nM), or vehicle control to the wells. Incubate for 30 minutes at 37°C.[11]
- Glucose Uptake: Initiate glucose uptake by adding [3H]2-deoxy-D-glucose to a final concentration of 0.5 μCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 0.1 mM. Incubate for 10-15 minutes at 37°C.[11]
- Termination of Uptake: Stop the reaction by aspirating the radioactive medium and immediately washing the cells three times with ice-cold PBS.



- Cell Lysis: Lyse the cells by adding 500  $\mu$ L of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
- Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the glucose uptake data.

### **Data Analysis and Interpretation**

For both protocols, glucose uptake should be expressed relative to the vehicle-treated control. The percentage of inhibition by **tianagliflozin** can be calculated as follows:

% Inhibition = [1 - (Signal\_**Tianagliflozin** - Signal\_Blank) / (Signal\_Vehicle - Signal\_Blank)] \* 100

Dose-response curves can be generated by plotting the percentage of inhibition against the logarithm of the **tianagliflozin** concentration. The IC50 value can then be determined using a non-linear regression analysis.

When investigating SGLT2-independent effects in muscle and fat cells, it is important to compare the effects of **tianagliflozin** with and without insulin stimulation to understand its influence on basal and insulin-mediated glucose uptake. The use of AMPK activators (like AICAR) or inhibitors (like Compound C) can further elucidate the role of the AMPK signaling pathway in the observed effects of **tianagliflozin**.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ms-ins.com [ms-ins.com]
- 2. abcam.com [abcam.com]



- 3. Canagliflozin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin Lowers Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption in Addition to Increasing Urinary Glucose Excretion: Results of a randomized, placebo-controlled study PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sodium glucose cotransporter 2 inhibitor canagliflozin attenuates liver cancer cell growth and angiogenic activity by inhibiting glucose uptake PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Tianagliflozin In Vitro Glucose Uptake Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611370#tianagliflozin-in-vitro-assay-protocols-for-glucose-uptake]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com